Pyrene-2,7-dicarbaldehyde
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Overview
Description
Pyrene-2,7-dicarbaldehyde is an aromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two aldehyde groups at the 2 and 7 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2,7-dicarbaldehyde typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the electrophilic aromatic substitution reaction, where pyrene is treated with a bulky electrophile such as tert-butyl chloride . Another approach involves the use of pyrene-2,7-diboronic acid as a precursor, which can be further oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: Pyrene-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like tert-butyl chloride and other bulky electrophiles are used for selective substitution at the 2 and 7 positions.
Major Products Formed:
Oxidation: Pyrene-2,7-dicarboxylic acid.
Reduction: Pyrene-2,7-dimethanol.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
Pyrene-2,7-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of pyrene-2,7-dicarbaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of aldehyde groups. These groups can form covalent bonds with other molecules, leading to the formation of new compounds. The aromatic ring structure also allows for π-π interactions, which are crucial in the formation of metal-organic frameworks and other advanced materials .
Comparison with Similar Compounds
Pyrene-1,6-dicarbaldehyde: Similar structure but with aldehyde groups at the 1 and 6 positions.
Pyrene-2,7-diboronic acid: A precursor used in the synthesis of pyrene-2,7-dicarbaldehyde.
Pyrene-2,7-dicarboxylic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .
Properties
Molecular Formula |
C18H10O2 |
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Molecular Weight |
258.3 g/mol |
IUPAC Name |
pyrene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C18H10O2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-10H |
InChI Key |
YLMXAUXHLGWKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C=O)C=O |
Origin of Product |
United States |
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